2,3,4-Trichloroanisole chemical properties
2,3,4-Trichloroanisole chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3,4-Trichloroanisole
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological interactions of 2,3,4-trichloroanisole. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
2,3,4-Trichloroanisole (TCA) is a chlorinated aromatic organic compound.[1] It is a derivative of anisole with three chlorine atoms substituted on the benzene ring.[1] It is known for its potent musty and moldy odor, which is a significant concern in the food and beverage industry, particularly as a cause of "cork taint" in wine.[1] This compound is persistent in the environment due to its stability.[1]
Table 1: Physical and Chemical Properties of 2,3,4-Trichloroanisole
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₃O | [1][2][3][4] |
| Molecular Weight | 211.47 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid or white crystalline solid | [1][2] |
| Melting Point | 60-62 °C | [2] |
| 69.00 °C | [5] | |
| Boiling Point | 261.60 °C (estimated) | [5] |
| Vapor Pressure | 0.023 mmHg @ 25 °C | [5] |
| Water Solubility | 10.8 mg/L @ 25 °C (experimental) | [5] |
| 24.42 mg/L @ 25 °C (estimated) | [5] | |
| logP (o/w) | 3.740 | [5] |
| CAS Number | 54135-80-7 | [1][3][4][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and quantification of 2,3,4-trichloroanisole.
Table 2: Spectroscopic Information for 2,3,4-Trichloroanisole
| Spectroscopic Method | Data | Source |
| Mass Spectrometry | Key mass-to-charge ratios (m/z) are used for identification in GC/MS analysis. | [6] |
| ¹H NMR | Spectra available from databases such as NMRShiftDB. | [3] |
| Kovats Retention Index | Standard non-polar: 1463, 1465, 1469, 1476, 1480.6, 1484, 1488, 1494, 1501 | [3] |
| Standard polar: 2176, 2182, 2183, 2202, 2204, 2212, 2225 | [3] |
Synthesis
The synthesis of 2,3,4-trichloroanisole can be achieved through the methylation of the corresponding chlorophenol. One documented synthetic route involves the reaction of 1,2,3,4-tetrachlorobenzene with sodium methoxide and iodomethane.[7] The formation of chloroanisoles in the environment often occurs through the microbial O-methylation of chlorophenols.[8][9] Fungi and bacteria can convert chlorophenols, which have been used as biocides, into their corresponding chloroanisoles.[9]
Experimental Protocols for Analysis
The detection of trichloroanisoles at very low concentrations is critical, especially in the food and beverage industry. Several sensitive analytical methods have been developed.
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS)
This is a common and robust method for the determination of volatile and semi-volatile compounds in various matrices, including wine and water.
Methodology:
-
Sample Preparation: A sample (e.g., 10 mL of wine) is placed in a headspace vial. To enhance the extraction efficiency, a salt such as sodium chloride is often added.[10]
-
Extraction: A conditioned SPME fiber (e.g., DVB/Carboxen/PDMS) is exposed to the headspace above the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., room temperature or slightly elevated).[10][11] The analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating.
-
Desorption and Analysis: The SPME fiber is then retracted and inserted into the hot inlet of a gas chromatograph, where the adsorbed analytes are thermally desorbed. The analytes are then separated on a GC column and detected by a mass spectrometer.[10] Quantification is often performed using an internal standard, such as a deuterated analog (e.g., 2,4,6-trichloroanisole-d5).[6]
Caption: General workflow for the analysis of trichloroanisoles using HS-SPME-GC/MS.
Cyclic Voltammetry
Cyclic voltammetry offers a portable and rapid electrochemical method for the detection of 2,4,6-trichloroanisole, which can be adapted for other isomers.
Methodology:
-
Electrochemical Cell: A three-electrode system is used, typically with a working electrode (e.g., silver), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl).[12]
-
Solvent System: The analysis is performed in a suitable solvent mixture, such as acetonitrile/water or methanol/water, containing a supporting electrolyte.[12]
-
Measurement: A potential is swept between two values, and the resulting current is measured. The electrochemical reduction of the trichloroanisole produces a characteristic peak in the voltammogram.
-
Quantification: A linear relationship can be established between the peak current and the concentration of the trichloroanisole, allowing for quantification with detection limits in the low ng/L range.[12]
Sensory Properties and Biological Interactions
2,3,4-Trichloroanisole is characterized by a potent musty, moldy odor.[1] While detailed mechanistic studies are more abundant for the 2,4,6-isomer, the shared structural features suggest similar biological interactions.
It has been shown that 2,4,6-trichloroanisole does not evoke a direct odorant response but instead acts as a potent suppressor of olfactory signal transduction.[13][14] This suppression occurs through the inhibition of cyclic nucleotide-gated (CNG) channels in olfactory receptor neurons, even at extremely low, attomolar concentrations.[13][14] This suggests that the "off-flavor" perceived from chloroanisoles may be a result of the suppression of other aromas, leading to a muted or distorted sensory experience, in addition to its own musty character.[13] The potency of this suppression is correlated with the lipophilicity of the molecule.[14]
Olfactory Signaling Pathway and Inhibition by Chloroanisoles
The general mechanism of olfactory signal transduction involves the binding of an odorant molecule to a G-protein coupled receptor (GPCR) on the surface of an olfactory receptor neuron. This initiates a signaling cascade that leads to the opening of ion channels and the generation of an action potential.
Caption: Olfactory signaling pathway and the inhibitory action of trichloroanisole on the CNG channel.
Safety Information
-
GHS Hazard Statements: For 2,4,6-trichloroanisole, the GHS classifications include Acute Toxicity, Oral (Category 4), and Eye Irritation (Category 2A).[15] It may also cause long-lasting harmful effects to aquatic life.[3][15]
-
Precautionary Statements: Standard precautions for handling chemical substances should be followed. This includes washing hands thoroughly after handling, avoiding eating, drinking, or smoking in the work area, and wearing appropriate personal protective equipment (PPE) such as gloves and eye protection.[15][16] Avoid release to the environment.[15][16]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15][16] If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[15][16]
This guide summarizes the key technical information regarding 2,3,4-trichloroanisole. The provided data on its chemical properties, analytical methods, and biological activity is intended to support further research and development activities.
References
- 1. CAS 54135-80-7: 2,3,4-Trichloroanisole | CymitQuimica [cymitquimica.com]
- 2. 2,3,4-Trichloroanisole Analytical Standard High Purity & Affordable Price [nacchemical.com]
- 3. 2,3,4-Trichloroanisole | C7H5Cl3O | CID 41017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2,3,4-trichloroanisole, 54135-80-7 [thegoodscentscompany.com]
- 6. mdpi.com [mdpi.com]
- 7. 2,3,4-TRICHLOROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 8. 2,3,4,6-Tetrachloroanisole (938-22-7) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,4,6-trichloroanisole is a potent suppressor of olfactory signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. isotope.com [isotope.com]





